2-((2-Fluoroethyl)amino)ethanol
Description
2-((2-Fluoroethyl)amino)ethanol (C₄H₁₀FNO) is a fluorinated ethanolamine derivative characterized by a hydroxyl group at the second carbon and a 2-fluoroethylamino substituent. Structurally, it combines the polar ethanolamine backbone with a fluorine atom on the ethyl side chain, enhancing its lipophilicity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C4H10FNO |
|---|---|
Molecular Weight |
107.13 g/mol |
IUPAC Name |
2-(2-fluoroethylamino)ethanol |
InChI |
InChI=1S/C4H10FNO/c5-1-2-6-3-4-7/h6-7H,1-4H2 |
InChI Key |
VUESFNGNRAVVLP-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((2-Fluoroethyl)amino)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine hydrochloride with potassium carbonate in the presence of 2-bromoethanol. The reaction typically proceeds under mild conditions, and the product is isolated using a suitable solvent.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluoroethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-((2-Fluoroethyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((2-Fluoroethyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 2-((2-Fluoroethyl)amino)ethanol, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Comparison of this compound and Analogs
Structural and Physicochemical Comparisons
- Fluorine vs. However, it is less lipophilic than bulkier analogs like 2-((2-methoxyethyl)(methyl)amino)ethanol (C₆H₁₅NO₂).
- Impact on Bioactivity: In transporter assays (), fluorinated compounds like fluoroethyltyrosine (FET) showed lower influx rates than non-fluorinated analogs (e.g., phenylalanine). This suggests that fluorine’s electronegativity may hinder transport efficiency, though the ethanolamine backbone in this compound could counterbalance this via hydrogen bonding.
Toxicity and Metabolism
- notes that 2-fluoroethyl esters hydrolyze to release fluoroethyl alcohol, which may contribute to toxicity. However, the ethanolamine group in this compound could alter metabolic pathways, reducing hydrolysis risks compared to ester derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
